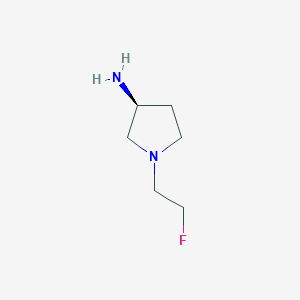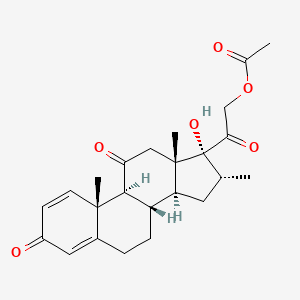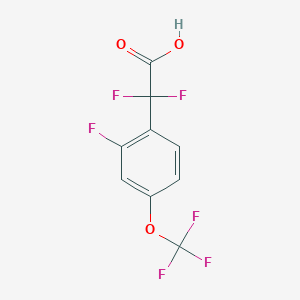
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of a benzene ring, an acetamide group, and a bromine atom attached to an alpha carbon, along with a bulky N-(1,1,3,3-tetramethylbutyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- typically involves the bromination of benzeneacetamide derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bulky N-(1,1,3,3-tetramethylbutyl) group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetamide, alpha-bromo-N-(1,1-dimethylethyl)
- Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl
Uniqueness
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- is unique due to its specific structural features, such as the presence of a bulky N-(1,1,3,3-tetramethylbutyl) group and a bromine atom at the alpha position. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
285980-96-3 |
|---|---|
Fórmula molecular |
C16H24BrNO |
Peso molecular |
326.27 g/mol |
Nombre IUPAC |
2-bromo-2-phenyl-N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)13(17)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,19) |
Clave InChI |
KVWSMLXTFPZZAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



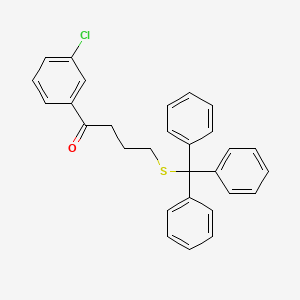
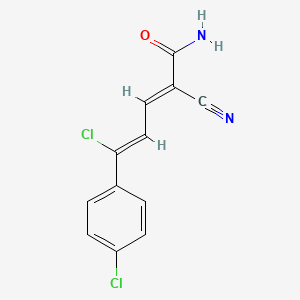
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)



![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
